Diisostearyl fumarate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

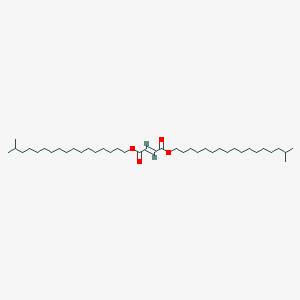

Diisostearyl Fumarate (CAS 113431-53-1) is a diester of fumaric acid and isostearyl alcohol, with the molecular formula C₄₀H₇₆O₄ and a molecular weight of 621.03 g/mol . It is characterized by two branched C18 alkyl chains (isostearyl groups) attached to the trans-unsaturated fumarate backbone. This structure confers unique emollient and skin-conditioning properties, making it a staple in cosmetics and personal care products such as creams, lotions, and serums . Its primary functions include enhancing skin hydration, improving texture, and providing anti-inflammatory benefits .

Scientific Research Applications

Chemical Properties and Structure

Diisostearyl fumarate has the molecular formula C40H76O4 and is characterized by its diester linkage, which contributes to its emollient and texturizing properties. This compound exhibits low toxicity and good compatibility with other cosmetic ingredients, making it suitable for various formulations.

Cosmetic Applications

- Emollient and Moisturizer :

- Pigment Dispersant :

- Stabilizer in Emulsions :

Pharmaceutical Applications

- Drug Delivery Systems :

- Skin Protection :

Case Studies

Market Outlook

The market for this compound is projected to grow significantly due to increasing demand for high-quality cosmetic formulations that emphasize skin health and aesthetic appeal. The compound's versatility allows it to be incorporated into a wide range of products, including anti-aging creams, sunscreens, and moisturizers .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for diisostearyl fumarate, and how is purity assessed in laboratory settings?

this compound is synthesized via esterification of fumaric acid with isostearyl alcohol, typically catalyzed by acid catalysts (e.g., sulfuric acid) under controlled temperature (80–120°C). Post-synthesis, purity is assessed using HPLC (for residual reactants) and gas chromatography (volatile byproducts) . Nuclear magnetic resonance (<sup>1</sup>H/<sup>13</sup>C NMR ) confirms ester bond formation and branching in the isostearyl chains .

Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

- FTIR spectroscopy : Identifies ester carbonyl stretches (~1740 cm⁻¹) and trans-configuration of the fumarate double bond (C=C stretch at ~1640 cm⁻¹) .

- Mass spectrometry (ESI-TOF) : Determines molecular weight (C40H76O4; exact mass: 620.57 g/mol) and fragmentation patterns .

- Differential scanning calorimetry (DSC) : Measures melting transitions (e.g., ~50–70°C for related fumarate esters) .

Q. How does this compound’s stability vary under different storage conditions?

Accelerated stability studies involve:

- Thermal stress testing (40–60°C for 4–12 weeks) with periodic sampling to monitor degradation via HPLC .

- Photostability analysis using UV-Vis spectroscopy to detect isomerization (e.g., trans-to-cis conversion) .

- Hydrolytic stability in aqueous buffers (pH 4–9) to assess ester bond cleavage, quantified by free fumaric acid titration .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s moisturizing effects in epidermal models?

- Lipid bilayer integration : The branched isostearyl chains enhance lipid packing in stratum corneum models, reducing transepidermal water loss. This is evaluated using Langmuir monolayer assays to measure surface pressure-area isotherms .

- Occlusivity testing : In vitro models (e.g., synthetic membranes) quantify occlusion by measuring water vapor transmission rates .

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

- Meta-analysis frameworks : Apply PRISMA guidelines to aggregate in vitro and in vivo studies, adjusting for variables like purity (>95% vs. technical grade) and exposure duration .

- Mechanistic toxicology : Use transcriptomic profiling (RNA-seq) in human keratinocytes to identify pathways (e.g., PPAR-γ modulation) that explain dose-dependent irritation thresholds .

Q. What advanced methodologies detect this compound in environmental matrices?

- LC-MS/MS with SPE pre-concentration : Optimize solid-phase extraction (C18 cartridges) for trace quantification in water/sediments. Use deuterated fumarate esters as internal standards to correct matrix effects .

- Ecotoxicity assays : Evaluate biodegradability via OECD 301F (closed bottle test) and bioaccumulation potential using logP calculations (predicted logP = 12.3) .

Q. How does this compound’s thermal stability compare to structurally analogous esters (e.g., dimethyl fumarate)?

Comparative thermogravimetric analysis (TGA) shows:

Q. Methodological Considerations

- Controlled synthesis : Use anhydrous conditions to minimize hydrolysis. Monitor reaction progress via thin-layer chromatography (hexane:ethyl acetate, 8:2) .

- Toxicity study design : For dermal exposure, follow OECD 439 (Reconstructed Human Epidermis test) with 0.1–10% w/v concentrations .

- Data validation : Cross-reference spectral data with NIST Chemistry WebBook and PubChem entries to confirm structural assignments .

Comparison with Similar Compounds

Structural and Chemical Properties

The following table compares Diisostearyl Fumarate with structurally related fumarate esters:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Alkyl Chain Length | Key Structural Features |

|---|---|---|---|---|

| This compound | C₄₀H₇₆O₄ | 621.03 | C18 (branched) | Two isostearyl groups; trans-unsaturated |

| Dimethyl Fumarate | C₆H₈O₄ | 144.13 | C1 (methyl) | Two methyl groups; used in pharmaceuticals |

| Dibutyl Fumarate | C₁₂H₂₀O₄ | 228.28 | C4 (butyl) | Two linear butyl groups; industrial uses |

| Diethylhexyl Fumarate | C₂₀H₃₄O₄ | 338.48 | C8 (branched) | Branched ethylhexyl groups; skin conditioner |

| Diallyl Fumarate | C₁₀H₁₂O₄ | 196.20 | C3 (allyl) | Allyl groups; reactive monomer in polymers |

Key Observations :

- Chain Length and Branched Structure : this compound’s long, branched C18 chains enhance its emolliency and stability in formulations compared to shorter-chain esters like dimethyl or dibutyl fumarate .

- Solubility and Viscosity : Higher molecular weight esters (e.g., Diisostearyl) exhibit lower volatility and greater viscosity, ideal for long-lasting skincare effects. Dimethyl Fumarate, with its small size, is volatile and used in drug delivery .

Cosmetics and Skincare

- This compound : Primarily used as an emollient and skin-conditioning agent. Its anti-inflammatory properties make it suitable for sensitive skin formulations .

- Diethylhexyl Fumarate : Functions similarly but with lighter texture, often in sunscreens and moisturizers .

Pharmaceuticals

- Dimethyl Fumarate: Approved for treating multiple sclerosis (MS) and psoriasis due to immunomodulatory effects. However, it is a potent sensitizer and banned in cosmetics .

- This compound : Used as a surfactant in sustained-release drug formulations to improve solubility and stability .

Industrial Uses

Critical Findings :

- Smaller esters like dimethyl fumarate are associated with severe allergic reactions, whereas larger, branched esters (e.g., Diisostearyl) show negligible toxicity .

- This compound’s safety is attributed to its inability to penetrate the skin deeply, minimizing systemic exposure .

Performance in Formulations

Properties

CAS No. |

113431-53-1 |

|---|---|

Molecular Formula |

C40H76O4 |

Molecular Weight |

621 g/mol |

IUPAC Name |

bis(16-methylheptadecyl) (E)-but-2-enedioate |

InChI |

InChI=1S/C40H76O4/c1-37(2)31-27-23-19-15-11-7-5-9-13-17-21-25-29-35-43-39(41)33-34-40(42)44-36-30-26-22-18-14-10-6-8-12-16-20-24-28-32-38(3)4/h33-34,37-38H,5-32,35-36H2,1-4H3/b34-33+ |

InChI Key |

UNZOESWLBMZBEY-JEIPZWNWSA-N |

SMILES |

CC(C)CCCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCCCC(C)C |

Isomeric SMILES |

CC(C)CCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCCCCCCCCCC(C)C |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCCCC(C)C |

Key on ui other cas no. |

113431-53-1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.